REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:7][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][CH:4]=[CH:3]1.[C:12](=O)([O-])[O-].[K+].[K+].CI>CS(C)=O>[CH3:12][N:7]1[C:2](=[O:1])[CH:3]=[CH:4][CH:5]=[C:6]1[C:8]([O:10][CH3:11])=[O:9] |f:1.2.3|
|
Name
|
|
Quantity
|
0.4006 g
|
Type
|
reactant
|
Smiles
|
O=C1C=CC=C(N1)C(=O)OC
|
Name
|
|
Quantity
|
0.4006 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction refluxed for 4 hours
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Type
|
EXTRACTION
|
Details
|
the resulting oil was extracted with hot hexanes (8×25 mL)
|
Type
|
CUSTOM
|
Details
|
solvent removed
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC=CC1=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1245 g | |
YIELD: PERCENTYIELD | 28.52% | |
YIELD: CALCULATEDPERCENTYIELD | 28.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |